
Ftalato de di-n-propilo-d4
Descripción general
Descripción
Di-n-propyl phthalate-d4, also known as dipropyl phthalate-3,4,5,6-d4, is a deuterated form of di-n-propyl phthalate. It is a phthalate ester where the hydrogen atoms at positions 3, 4, 5, and 6 on the benzene ring are replaced by deuterium atoms. This compound is primarily used as an analytical standard in various scientific research applications due to its stable isotopic labeling .
Aplicaciones Científicas De Investigación
Di-n-propyl phthalate-d4 is extensively used in scientific research due to its stable isotopic labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in gas chromatography and liquid chromatography for the quantification of phthalates in various samples.
Environmental Studies: Employed in tracing the environmental fate and transport of phthalates.
Biological Research: Utilized in metabolic studies to understand the biotransformation of phthalates in living organisms.
Industrial Applications: Used in the development and testing of plasticizers and polymer additives .
Mecanismo De Acción
Target of Action
Di-n-propyl phthalate-d4 is a deuterium-labeled version of Dipropyl phthalate The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that the compound interacts with its targets, leading to changes at the molecular level . The specifics of these interactions and the resulting changes require further investigation.
Biochemical Pathways
It is known that the compound interacts with its targets, potentially affecting various biochemical pathways . The specifics of these pathways and their downstream effects require further investigation.
Análisis Bioquímico
Biochemical Properties
Di-n-propyl phthalate-d4 plays a significant role in biochemical reactions, particularly in the study of phthalate metabolism and environmental contamination. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with esterases, which catalyze the hydrolysis of ester bonds, leading to the formation of monoesters and alcohols. These interactions are crucial for understanding the metabolic pathways and potential toxic effects of phthalates in biological systems .
Cellular Effects
Di-n-propyl phthalate-d4 has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that exposure to di-n-propyl phthalate-d4 can lead to changes in the expression of genes involved in detoxification and stress response pathways. Additionally, it can disrupt cellular metabolism by interfering with the normal function of mitochondria, leading to altered energy production and increased oxidative stress .
Molecular Mechanism
The molecular mechanism of di-n-propyl phthalate-d4 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Di-n-propyl phthalate-d4 can bind to nuclear receptors such as the peroxisome proliferator-activated receptors (PPARs), which regulate the expression of genes involved in lipid metabolism and inflammation. This binding can lead to the activation or inhibition of these receptors, resulting in altered gene expression and subsequent changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of di-n-propyl phthalate-d4 can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that di-n-propyl phthalate-d4 is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of various metabolites. Long-term exposure to di-n-propyl phthalate-d4 in in vitro and in vivo studies has been associated with persistent changes in cellular function, including altered gene expression and increased oxidative stress .
Dosage Effects in Animal Models
The effects of di-n-propyl phthalate-d4 vary with different dosages in animal models. At low doses, di-n-propyl phthalate-d4 may have minimal effects on cellular function, while higher doses can lead to significant toxic or adverse effects. Studies have shown that high doses of di-n-propyl phthalate-d4 can cause reproductive toxicity, liver damage, and disruptions in endocrine function. These effects are dose-dependent, with higher doses leading to more severe outcomes .
Metabolic Pathways
Di-n-propyl phthalate-d4 is involved in several metabolic pathways, including those mediated by esterases and other enzymes. Upon entering the body, di-n-propyl phthalate-d4 is hydrolyzed by esterases to form monoesters and alcohols, which can further undergo oxidation and conjugation reactions. These metabolic pathways are essential for the detoxification and elimination of di-n-propyl phthalate-d4 from the body. Additionally, the presence of di-n-propyl phthalate-d4 can affect metabolic flux and metabolite levels, leading to changes in overall metabolic homeostasis .
Transport and Distribution
Di-n-propyl phthalate-d4 is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. The distribution of di-n-propyl phthalate-d4 within tissues is influenced by its chemical properties, such as lipophilicity and molecular size, which determine its ability to penetrate cell membranes and accumulate in certain tissues .
Subcellular Localization
The subcellular localization of di-n-propyl phthalate-d4 is critical for its activity and function. Di-n-propyl phthalate-d4 can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can interfere with mitochondrial function and energy production. Understanding the subcellular localization of di-n-propyl phthalate-d4 is essential for elucidating its mechanisms of action and potential toxic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Di-n-propyl phthalate-d4 is synthesized by esterification of phthalic anhydride with deuterated propanol (propanol-d4). The reaction typically involves heating phthalic anhydride with propanol-d4 in the presence of an acid catalyst such as sulfuric acid. The reaction conditions include maintaining a temperature of around 150-200°C and removing water formed during the reaction to drive the equilibrium towards ester formation .
Industrial Production Methods: In industrial settings, the production of di-n-propyl phthalate-d4 follows similar principles but on a larger scale. The process involves continuous esterification in a reactor with efficient removal of water and excess alcohol. The product is then purified through distillation to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: Di-n-propyl phthalate-d4, being an ester, undergoes several types of chemical reactions:
Hydrolysis: In the presence of water and an acid or base catalyst, di-n-propyl phthalate-d4 can hydrolyze to produce phthalic acid and propanol-d4.
Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol in the presence of a catalyst.
Oxidation: Under strong oxidizing conditions, the ester can be oxidized to form phthalic acid derivatives
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid
Major Products Formed:
Hydrolysis: Phthalic acid and propanol-d4.
Transesterification: New esters depending on the alcohol used.
Oxidation: Phthalic acid derivatives
Comparación Con Compuestos Similares
- Di-n-butyl phthalate (DnBP)
- Diisobutyl phthalate (DiBP)
- Di-n-hexyl phthalate (DnHP)
- Di-n-octyl phthalate (DnOP)
Comparison: Di-n-propyl phthalate-d4 is unique due to its deuterium labeling, which makes it particularly useful as an analytical standard. Compared to other
Propiedades
IUPAC Name |
dipropyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h5-8H,3-4,9-10H2,1-2H3/i5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHNKCZKNAJROC-KDWZCNHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=CC=C1C(=O)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCC)C(=O)OCCC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746775 | |
| Record name | Dipropyl (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
358731-29-0 | |
| Record name | Dipropyl (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


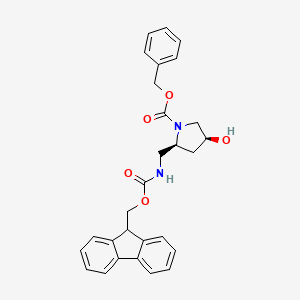
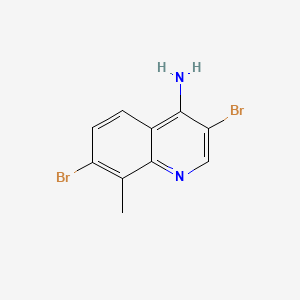
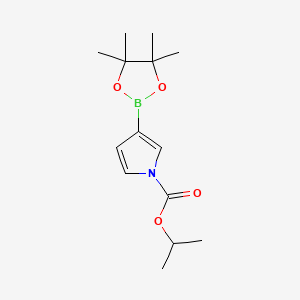
![1h-Pyrazolo[4,3-b]pyridin-5-amine](/img/structure/B582160.png)
![N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B582163.png)


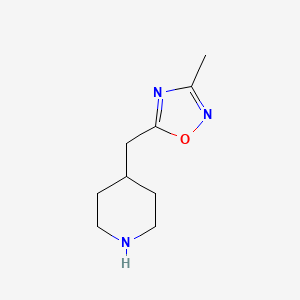
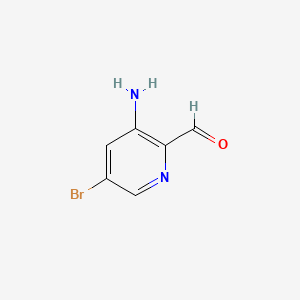
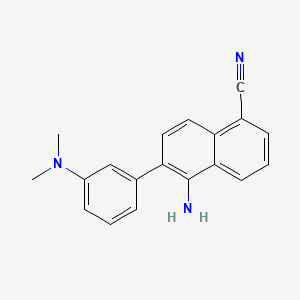
![N-[1-(4-Bromophenyl)cyclopropyl]acetamide](/img/structure/B582173.png)
![2-Oxaspiro[3.3]heptan-6-ol](/img/structure/B582175.png)


